molecular formula C22H19N3O B11220048 4-[3-(4'-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine

4-[3-(4'-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B11220048
M. Wt: 341.4 g/mol
InChI Key: MGTILUZTKNHEMK-UHFFFAOYSA-N
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Description

4-[3-(4’-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is an organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4’-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the following steps:

    Formation of the Biphenyl Moiety: The initial step involves the synthesis of 4’-propylbiphenyl through a Suzuki coupling reaction between 4-bromobiphenyl and propylboronic acid in the presence of a palladium catalyst.

    Oxadiazole Ring Formation: The next step is the formation of the 1,2,4-oxadiazole ring. This can be achieved by reacting the biphenyl derivative with a nitrile oxide, which is generated in situ from a hydroxylamine and a chlorinated compound.

    Pyridine Ring Attachment: Finally, the pyridine ring is introduced through a condensation reaction between the oxadiazole derivative and a pyridine carboxaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4’-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-[3-(4’-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine has several scientific research applications:

    Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer activities.

    Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4-[3-(4’-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4’-Methylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine
  • 4-[3-(4’-Ethylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine
  • 4-[3-(4’-Butylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine

Uniqueness

4-[3-(4’-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to its specific propyl group, which can influence its physical and chemical properties, such as solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

3-[4-(4-propylphenyl)phenyl]-5-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C22H19N3O/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)21-24-22(26-25-21)20-12-14-23-15-13-20/h4-15H,2-3H2,1H3

InChI Key

MGTILUZTKNHEMK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4

Origin of Product

United States

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